molecular formula C22H22ClF4NO2 B5297698 4-[(E)-3-[4-(2,3-dihydro-1H-inden-5-yloxy)-2,3,5,6-tetrafluorophenyl]prop-2-enyl]morpholine;hydrochloride

4-[(E)-3-[4-(2,3-dihydro-1H-inden-5-yloxy)-2,3,5,6-tetrafluorophenyl]prop-2-enyl]morpholine;hydrochloride

Cat. No.: B5297698
M. Wt: 443.9 g/mol
InChI Key: RGRHXYGGMVLMHS-DPZBITMOSA-N
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Description

4-[(E)-3-[4-(2,3-dihydro-1H-inden-5-yloxy)-2,3,5,6-tetrafluorophenyl]prop-2-enyl]morpholine;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a morpholine ring, a tetrafluorophenyl group, and an indenyl ether moiety, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-3-[4-(2,3-dihydro-1H-inden-5-yloxy)-2,3,5,6-tetrafluorophenyl]prop-2-enyl]morpholine;hydrochloride typically involves multiple steps:

    Formation of the Indenyl Ether Moiety: This step involves the reaction of 2,3-dihydro-1H-indene with an appropriate halogenated phenol under basic conditions to form the indenyl ether.

    Introduction of the Tetrafluorophenyl Group: The tetrafluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable nucleophile attacks the tetrafluorophenyl halide.

    Formation of the Prop-2-enyl Linker: This step involves the formation of a carbon-carbon double bond through a Wittig or Horner-Wadsworth-Emmons reaction.

    Attachment of the Morpholine Ring: The final step involves the nucleophilic substitution of the morpholine ring onto the prop-2-enyl linker.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indenyl ether moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the carbon-carbon double bond, converting it to a single bond.

    Substitution: The tetrafluorophenyl group can undergo nucleophilic aromatic substitution reactions, where one or more fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Saturated derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying protein-ligand interactions due to its unique structure.

    Medicine: Potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Use in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The indenyl ether moiety may interact with hydrophobic pockets, while the tetrafluorophenyl group can form strong interactions with aromatic residues. The morpholine ring may enhance solubility and facilitate binding to polar sites.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-3-[4-(2,3-dihydro-1H-inden-5-yloxy)-2,3,5,6-tetrafluorophenyl]prop-2-enyl]piperidine
  • 4-[(E)-3-[4-(2,3-dihydro-1H-inden-5-yloxy)-2,3,5,6-tetrafluorophenyl]prop-2-enyl]pyrrolidine

Uniqueness

The presence of the morpholine ring in 4-[(E)-3-[4-(2,3-dihydro-1H-inden-5-yloxy)-2,3,5,6-tetrafluorophenyl]prop-2-enyl]morpholine;hydrochloride distinguishes it from similar compounds, potentially offering unique binding properties and solubility characteristics.

Properties

IUPAC Name

4-[(E)-3-[4-(2,3-dihydro-1H-inden-5-yloxy)-2,3,5,6-tetrafluorophenyl]prop-2-enyl]morpholine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F4NO2.ClH/c23-18-17(5-2-8-27-9-11-28-12-10-27)19(24)21(26)22(20(18)25)29-16-7-6-14-3-1-4-15(14)13-16;/h2,5-7,13H,1,3-4,8-12H2;1H/b5-2+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGRHXYGGMVLMHS-DPZBITMOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)OC3=C(C(=C(C(=C3F)F)C=CCN4CCOCC4)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C1)C=C(C=C2)OC3=C(C(=C(C(=C3F)F)/C=C/CN4CCOCC4)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClF4NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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